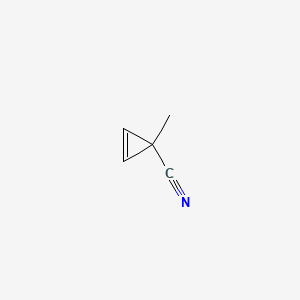
Cyclopropene-3-carbonitrile, 1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropene-3-carbonitrile, 1-methyl- is an organic compound with the molecular formula C₅H₅N and a molecular weight of 79.0999 g/mol . This compound is characterized by a cyclopropene ring substituted with a nitrile group and a methyl group. It is known for its high reactivity due to the strained nature of the cyclopropene ring and the electron-accepting nature of the nitrile group .
Preparation Methods
Cyclopropene-3-carbonitrile, 1-methyl- can be synthesized through various methods. One common synthetic route involves the reaction of 3-methyl-3-chlorocyclopropene with sodium cyanide under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Cyclopropene-3-carbonitrile, 1-methyl- undergoes a variety of chemical reactions due to its reactive cyclopropene ring and nitrile group. Some of the notable reactions include:
Scientific Research Applications
Cyclopropene-3-carbonitrile, 1-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclopropene-3-carbonitrile, 1-methyl- involves its high reactivity due to the strained cyclopropene ring and the electron-accepting nitrile group. These features make it a versatile intermediate in various chemical reactions. For example, in polymerization reactions, the compound can act as a monomer that undergoes addition reactions without opening the cyclopropane ring . The nitrile group can also participate in reactions such as the CN-Alder-ene reaction, leading to the formation of complex oligomers .
Comparison with Similar Compounds
Cyclopropene-3-carbonitrile, 1-methyl- can be compared with other cyclopropene derivatives such as:
3-Methyl-3-phenylcyclopropene: This compound has a phenyl group instead of a nitrile group, which affects its reactivity and applications.
3,3-Di(n-propyl)cyclopropene: This derivative has two n-propyl groups, making it more sterically hindered and affecting its polymerization behavior.
The uniqueness of Cyclopropene-3-carbonitrile, 1-methyl- lies in its combination of a strained cyclopropene ring and an electron-accepting nitrile group, which imparts high reactivity and versatility in various chemical reactions .
Properties
CAS No. |
85523-25-7 |
|---|---|
Molecular Formula |
C5H5N |
Molecular Weight |
79.10 g/mol |
IUPAC Name |
1-methylcycloprop-2-ene-1-carbonitrile |
InChI |
InChI=1S/C5H5N/c1-5(4-6)2-3-5/h2-3H,1H3 |
InChI Key |
XYSZFWTYCDPXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















